molecular formula C8H7NOS B3080571 2,1-Benzisothiazole-6-methanol CAS No. 108763-56-0

2,1-Benzisothiazole-6-methanol

Cat. No.: B3080571
CAS No.: 108763-56-0
M. Wt: 165.21 g/mol
InChI Key: PLFRBAQLZMPYDT-UHFFFAOYSA-N
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Description

2,1-Benzisothiazole-6-methanol is a chemical compound that is structurally related to isothiazole . It is part of a class of molecules called isothiazolinones . It has been used widely to protect rice plants against the rice blast fungus Magnaporthe grisea .


Synthesis Analysis

The synthesis of benzisothiazole-based compounds involves various methods. For instance, a series of azo disperse dyes containing different kinds of ester groups based on benzisothiazole were synthesized by the coupling reaction of diazotization of 3-amino-5-nitro [2,1] benzisothiazole with N-substituted aniline compounds bearing different ester moieties .


Chemical Reactions Analysis

The chemical reactions involving benzisothiazole-based compounds are diverse. For example, a series of benzisothiazole-based heterocyclic azo disperse dyes with high resistance to alkali and peroxide were synthesized .

Scientific Research Applications

  • Photoreactivity and Chemical Transformations : 2,1-Benzisothiazoles exhibit unique photoreactivity, demonstrated by experiments involving their irradiation. For instance, irradiation of 2,1-Benzisothiazole in specific solvents leads to the formation of new compounds through processes like N,S-bond cleavage and hydrogen-atom abstraction (Jackson, Schmidt, & Hansen, 1979).

  • Synthesis and Properties of Derivatives : Research has focused on the synthesis of tetrazolyl and alkanoic acid derivatives of 1,2-benzisothiazole, exploring their acidic properties and potential correlations with biological activity. This highlights the versatility of 2,1-Benzisothiazoles in synthesizing various derivatives with distinct properties (Vicini & Fisicaro, 1991).

  • Structural Analysis and Applications in Dyes : The structural analysis of azo coupling products of 5-nitro-2,1-benzisothiazole with aromatic amines reveals applications in the development of dyes and pigments. The stability and color change of these compounds under various conditions are notable (Pr̆ikryl et al., 2007).

  • Catalysis and Chemical Synthesis : The role of 2,1-Benzisothiazole derivatives in catalytic processes has been investigated. For example, their use in the palladium-catalyzed reduction of heteroaromatic naphthyl ethers shows the potential of these compounds in facilitating various chemical reactions (Frija et al., 2005).

  • Lipophilicity Studies : Research on the lipophilicity of 1,2-benzisothiazol-3(2H)-one derivatives provides insights into their chemical behavior, which is crucial for understanding their interactions in biological systems and potential pharmaceutical applications (Sławik & Paw, 2003).

  • Complex Formation with Transition Metals : Studies on the synthesis of transition metal complexes with aminoaryl derivatives of benzisothiazole underscore the compound's utility in developing new materials with unique properties, potentially useful in various industrial applications (Bukhari, Batool, Riaz, & Kousar, 2013).

Properties

IUPAC Name

2,1-benzothiazol-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFRBAQLZMPYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.8 g (0.03 mole) of 10a are stirred analogously to Example 1a in 80 ml of tetrahydrofuran with 58.8 ml (0.09 mole) of DIBAL (1.53 molar solution in toluene) at -60° C. to -70° C. overnight.
Name
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
58.8 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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